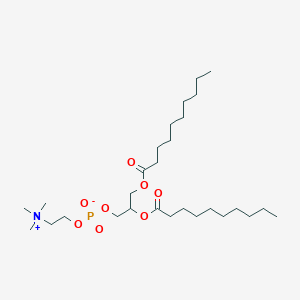
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as DPPC-TMAE, is a phospholipid molecule that has been extensively studied for its applications in scientific research. This molecule is commonly used as a model membrane for studying the behavior of lipids in biological systems.
Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Behavior and Solubility
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been utilized in the synthesis and characterization of polymers exhibiting liquid crystalline behavior. Research conducted by Furukawa et al. (1986) described the preparation and polymerization of a related compound, leading to a polymer that exhibits liquid crystalline behavior from room temperature up to approximately 280°C. This polymer was also found to be soluble in methanol and hot ethanol (Furukawa, Nakaya, & Imoto, 1986).
Biomembrane Adhesion
The compound has potential applications in the field of biomaterials, particularly in creating universal biomembrane adhesives. Yu et al. (2014) reported the synthesis of a new monomer, which when polymerized, formed a poly(choline phosphate) that exhibits lower critical solution temperature and can rapidly bind to any mammalian cell membrane. This property is significant for in vitro cell manipulation and tissue engineering applications (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).
Anticorrosion Properties
Another application of derivatives of this compound is in anticorrosion coatings. Phan et al. (2015) studied hybrid sol–gel coatings prepared from compounds similar to 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. The study focused on understanding the influence of phosphate content on the structure and anticorrosion properties of these coatings (Phan, Bentiss, & Jama, 2015).
Hemocompatibility Enhancement
The compound has been studied for its potential to enhance hemocompatibility when grafted onto surfaces. Tomita et al. (1999) reported the successful grafting of a related compound onto a segmented polyurethane film surface, leading to improved hemocompatibility. This research has implications for biomedical applications, particularly in improving the compatibility of medical devices with blood (Tomita, Li, & Nakaya, 1999).
Eigenschaften
CAS-Nummer |
13699-47-3 |
|---|---|
Produktname |
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C28H56NO8P |
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
2,3-di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
InChI-Schlüssel |
MLKLDGSYMHFAOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Synonyme |
1,2-dicapryl-sn-3-glycerophosphocholine 1,2-dicapryl-sn-glycero-3-phosphocholine 1,2-didecanoylphosphatidylcholine 1,2-didecanoylphosphatidylcholine, (L)-isomer dicaprylphosphatidylcholine didecanoyl-L-alpha-phosphatidylcholine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



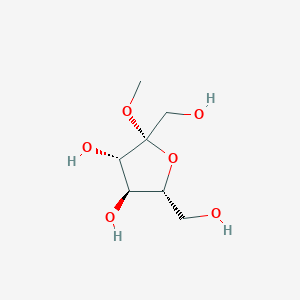

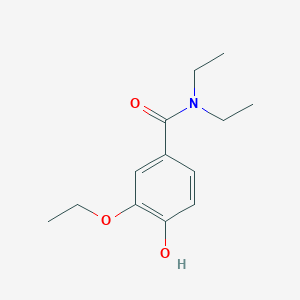
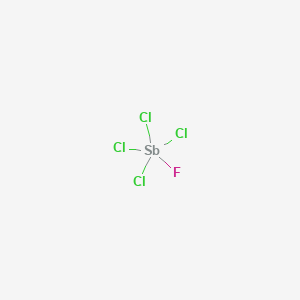
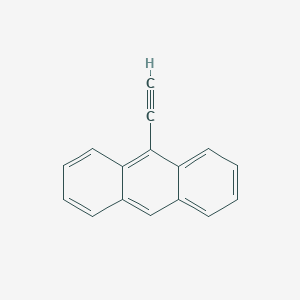
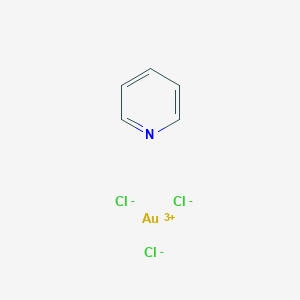



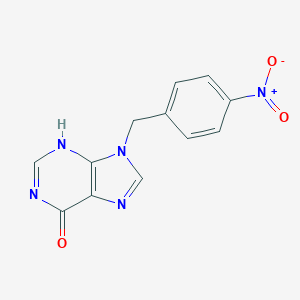

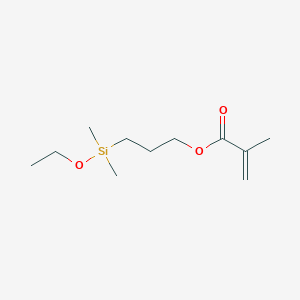
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)
